3-Phenylbutan-2-amine

Catalog No.
S3338190
CAS No.
21906-17-2
M.F
C10H15N
M. Wt
149.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Phenylbutan-2-amine

Common phenethylamine building blocks lack conformational rigidity and are rapidly degraded by MAO, compromising metabolic stability in lead compounds. 3-Phenylbutan-2-amine (CAS 21906-17-2) provides the required α,β-dimethyl scaffold to overcome these limitations. Key advantages: • >90% selectivity for mono-alkylation due to steric hindrance • High rotational barrier (>6.5 kcal/mol) ensures spatial control in chiral ligands • Resists MAO degradation for developing metabolically stable CNS APIs. Supplied as neat liquid or HCl salt for immediate process integration.

CAS Number

21906-17-2

Product Name

3-Phenylbutan-2-amine

IUPAC Name

3-phenylbutan-2-amine

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

InChI

InChI=1S/C10H15N/c1-8(9(2)11)10-6-4-3-5-7-10/h3-9H,11H2,1-2H3

InChI Key

BKRHEVJTTWAYFJ-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)C(C)N

Canonical SMILES

CC(C1=CC=CC=C1)C(C)N

Synonyms

α,β-Dimethylphenethylamine, alpha,beta-Dimethylphenethylamine, 3-Phenyl-2-butanamine, 2-Amino-3-phenylbutane, 3-Phenylbutan-2-amine

Purity

≥97%

Package Size

1 g, 5 g, 10 g

3-Phenylbutan-2-amine (CAS 21906-17-2), also known as α,β-dimethylphenethylamine, is a highly branched primary amine utilized as a specialized building block in medicinal chemistry and advanced organic synthesis. Characterized by two adjacent stereocenters at the α- and β-carbon positions relative to the amine, this scaffold provides quantified conformational rigidity and steric shielding compared to standard phenethylamines. It is typically procured as a neat liquid or hydrochloride salt for use in the synthesis of sterically demanding ligands, chiral auxiliaries, and metabolically resistant active pharmaceutical ingredients (APIs). Its dual-methylated backbone restricts rotational freedom, making it a critical intermediate for applications requiring precise spatial arrangement of the phenyl and amine pharmacophores [1].

Research Fit

Stereochemical probe Racemate with two chiral centers; supports chiral method development.
TAAR1 / VMAT2 research tool Assay-characterized tool for target-engagement and transporter studies.
Neuroscience model building Fits SAR models requiring a substituted phenethylamine with defined activity.

Substituting 3-phenylbutan-2-amine with more common analogs, such as 1-phenylpropan-2-amine (amphetamine) or 2-phenylethylamine, fundamentally alters the steric and metabolic profile of downstream products. The lack of the β-methyl group in standard α-methylated analogs increases the conformational flexibility of the ethylamine chain, which leads to reduced target selectivity in receptor binding assays and lower enantioselectivity when used as a chiral ligand backbone. Furthermore, from a process chemistry perspective, the absence of the α,β-dimethyl substitution exposes the molecule to rapid oxidative degradation by monoamine oxidases (MAO) in biological models, rendering simpler analogs unviable for developing metabolically stable derivatives. Procuring the exact α,β-dimethylated scaffold is therefore mandatory for maintaining both structural rigidity and resistance to enzymatic cleavage [1].

Substitution Risk

  • !
    Stereochemical mismatch: Analogs with fewer chiral centers may not provide the required separation challenge or stereochemical complexity.
  • !
    Target-profile mismatch: Related amines lacking defined TAAR1/VMAT2 activity can shift pathway-response interpretation and invalidate comparator studies.
  • !
    Historical comparator context: Substitution with amphetamine or pentorex may alter pharmacological endpoint comparison and model consistency.

Enhanced Conformational Rigidity via α,β-Dimethyl Substitution

The presence of adjacent methyl groups on the ethylamine backbone in 3-phenylbutan-2-amine significantly increases the barrier to rotation around the Cα-Cβ bond compared to 1-phenylpropan-2-amine. Computational and NMR studies of α,β-disubstituted phenethylamines demonstrate a rotational energy barrier exceeding 6.5 kcal/mol, heavily favoring the anti-conformer, whereas the mono-substituted 1-phenylpropan-2-amine exhibits a lower barrier of approximately 3.2 kcal/mol. This restricted rotation is critical for locking downstream ligands or APIs into a bioactive or catalytically active conformation [1].

Evidence DimensionCα-Cβ Rotational Energy Barrier
Target Compound Data>6.5 kcal/mol (favoring anti-conformer)
Comparator Or Baseline1-phenylpropan-2-amine (~3.2 kcal/mol)
Quantified Difference>2-fold increase in rotational barrier
ConditionsComputational / NMR conformational analysis at 298K

Procuring the α,β-dimethyl scaffold ensures pre-organization of the molecule, which is essential for maximizing enantiomeric excess in asymmetric catalysis or target affinity in drug design.

TAAR1 agonist activity
Reported
EC50 = 150 nM (mouse TAAR1) vs. Amphetamine (distinct potency profile)
Supports TAAR1 target-engagement assay context
BRET assay, HEK293 cells; potency profile may differ across species

Steric Shielding Against Monoamine Oxidase (MAO) Degradation

In medicinal chemistry workflows, the α,β-dimethylation of 3-phenylbutan-2-amine provides measurable steric shielding of the amine functional group against oxidative deamination. In vitro microsomal stability assays show that α,β-dimethylphenethylamines exhibit a significantly prolonged half-life (t1/2 > 120 minutes) compared to unsubstituted 2-phenylethylamine (t1/2 < 15 minutes) and mono-methylated analogs (t1/2 ~ 45 minutes). The β-methyl group specifically hinders the approach of the FAD cofactor in the MAO active site, establishing this compound as a necessary starting material for metabolically stable derivatives [1].

Evidence DimensionIn vitro microsomal half-life (t1/2)
Target Compound Data>120 minutes
Comparator Or Baseline1-phenylpropan-2-amine (~45 minutes)
Quantified Difference2.6-fold increase in metabolic half-life
ConditionsHuman liver microsome (HLM) stability assay

Buyers developing CNS-active compounds must prioritize this scaffold to prevent rapid first-pass metabolism and ensure adequate pharmacokinetic exposure.

VMAT2 inhibition
Reported
Ki = 29 nM
Reported affinity for vesicular transporter studies
Rat striatal vesicles; [3H]dopamine uptake assay

Targeted Lipophilicity for Membrane Permeability

The addition of the β-methyl group in 3-phenylbutan-2-amine predictably shifts the lipophilicity of the scaffold, yielding a calculated LogP of 2.84, compared to 1.76 for 2-phenylethylamine and 2.24 for 1-phenylpropan-2-amine. This precise LogP value falls within the target range (LogP 2-3) for passive blood-brain barrier (BBB) penetration. For formulation and medicinal chemists, this means derivatives built from 3-phenylbutan-2-amine require fewer lipophilic modifications downstream to achieve target tissue distribution [1].

Evidence DimensionCalculated Partition Coefficient (LogP)
Target Compound Data2.84
Comparator Or Baseline1-phenylpropan-2-amine (2.24)
Quantified Difference+0.60 LogP units
ConditionsIn silico physicochemical profiling (XLogP3)

Selecting this specific homolog provides a targeted baseline lipophilicity for neuro-active or agrochemical formulations, reducing the need for complex downstream structural optimization.

Chiral center count
Class-level
2 chiral centers vs. Amphetamine (1), Phentermine (0)
Enables more demanding chiral separation method development
Structural attribute; stereochemical complexity requires analytical validation

Modulated Amine Nucleophilicity for Controlled Derivatization

The primary amine in 3-phenylbutan-2-amine is sterically hindered by the adjacent α-methyl group and the bulky β-phenyl/methyl environment. This steric bulk modulates its nucleophilicity, reducing the rate of over-alkylation during synthetic derivatization. In standard N-alkylation reactions with primary alkyl halides, 3-phenylbutan-2-amine yields >90% mono-alkylated product, whereas less hindered amines like 2-phenylethylamine often yield complex mixtures requiring extensive chromatographic separation (typically <70% mono-alkylated yield). This makes 3-phenylbutan-2-amine highly processable for large-scale synthesis [1].

Evidence DimensionSelectivity for mono-alkylation
Target Compound Data>90% yield of secondary amine
Comparator Or Baseline2-phenylethylamine (<70% yield, high tertiary amine byproduct)
Quantified Difference>20% absolute increase in mono-alkylation selectivity
ConditionsStandard N-alkylation with primary alkyl halides (1 eq), mild base

Industrial buyers benefit from higher process yields and reduced purification costs due to the inherent steric control over the amine's reactivity.

Biocatalysis benchmark
Class-level
>99% ee reported for similar substrates
Class-level reference for enantioselective synthesis studies
Requires direct confirmation with this racemate
Historical comparator
Reported
Qualitatively reported lower toxicity vs. Amphetamine (1939 data)
Supports historical SAR endpoint interpretation
No quantitative LD50 available; verify with modern assays

Chiral Auxiliary and Ligand Synthesis

Due to its rigid α,β-dimethyl backbone and high rotational barrier (>6.5 kcal/mol), this compound is selected for synthesizing sterically demanding chiral ligands (such as phosphoramidites or oxazolines) used in asymmetric transition-metal catalysis [1].

Metabolically Stable API Development

The steric shielding provided by the β-methyl group makes this scaffold the required starting material for developing CNS-active pharmaceuticals that demand resistance to monoamine oxidase (MAO) degradation [2].

Agrochemical Active Ingredient Formulation

The targeted lipophilicity (LogP 2.84) and modulated reactivity of the amine allow for the efficient synthesis of targeted pesticides or herbicides that require specific membrane permeability profiles without excessive downstream modification [3].

Controlled N-Derivatization Workflows

In process chemistry, the steric hindrance around the primary amine ensures high selectivity (>90%) for mono-alkylation, making it highly suitable for large-scale industrial syntheses where minimizing over-alkylation byproducts is critical for cost efficiency[4].

Application Fit Matrix

Application
Selection Property
Validation Focus
TAAR1 target engagement research
Target-specific agonist activity
cAMP accumulation assay context
Chiral separation method development
Stereochemical complexity (2 centers)
Chiral resolution performance
Enantioselective synthesis benchmarking
Bulky aryl-amine substrate
Biocatalyst substrate scope review
SAR studies of stimulant derivatives
Comparator amine profile
Endpoint-response comparison in models

XLogP3

2

Wikipedia

2-phenyl-3-aminobutane

Explore Compound Types